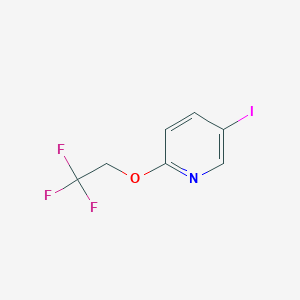
5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5F3INO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and trifluoroethoxy groups in its structure makes it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine typically involves the iodination of 2-(2,2,2-trifluoroethoxy)pyridine. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride as the iodinating agents. The reaction is usually carried out in the presence of a catalyst such as copper or iron under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various oxidized or reduced derivatives .
Scientific Research Applications
5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with specific amino acid residues, modulating the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 3-Iodo-5-(trifluoromethyl)pyridine
- 5-Iodo-2-(trifluoromethyl)pyridine
Uniqueness
5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both iodine and trifluoroethoxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5F3INO |
|---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
5-iodo-2-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4H2 |
InChI Key |
AUBILMVWHCJLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















